molecular formula C17H12N4OS B11048208 4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol

4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol

Cat. No.: B11048208
M. Wt: 320.4 g/mol
InChI Key: VSNLAZKVACCHNA-UHFFFAOYSA-N
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Description

4-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL is a complex organic compound that features a quinoline moiety, a triazole ring, and a phenol group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups within the molecule allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL typically involves multi-step reactions starting from readily available starting materials. One common approach is the cyclization of quinoline derivatives with triazole precursors under controlled conditions. For instance, the reductive cyclization of 2’-nitrochalcones using formic acid as a CO surrogate has been reported as an effective method for synthesizing quinoline derivatives . Additionally, microwave-assisted synthesis has been employed to accelerate the reaction process and improve yields .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of green chemistry principles, such as solvent-free microwave-assisted synthesis, can also be advantageous in reducing environmental impact and improving safety .

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The quinoline and triazole rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline and triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups into the quinoline or triazole rings.

Scientific Research Applications

4-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the triazole ring can form hydrogen bonds with active site residues of enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL is unique due to the combination of the quinoline and triazole moieties within a single molecule, providing a versatile scaffold for chemical modifications and potential biological activities. This dual functionality allows for a broader range of applications compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C17H12N4OS

Molecular Weight

320.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H12N4OS/c22-12-8-6-11(7-9-12)16-19-20-17(23)21(16)15-5-1-4-14-13(15)3-2-10-18-14/h1-10,22H,(H,20,23)

InChI Key

VSNLAZKVACCHNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)N3C(=NNC3=S)C4=CC=C(C=C4)O

Origin of Product

United States

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